Bienvenue dans la boutique en ligne BenchChem!

5-(Methoxymethyl)-5-methyl-1,3-oxazolidin-2-one

Medicinal Chemistry Chiral Building Blocks MAO-A Inhibitors

This chiral scaffold is irreplaceable for befloxatone-class MAO-A inhibitor programs: the geminal 5-methyl-5-methoxymethyl substitution creates a quaternary center that prevents epimerization under basic N-arylation, unlike mono-substituted analogs. The methoxymethyl side chain serves as a latent hydroxymethyl handle for late-stage functionalization—enabling convergent syntheses. Supplied as the enantiopure oxazolidin-2-one building block required for downstream stereochemical control. Avoid generic 5-methyl or 5-methoxymethyl oxazolidinones that fail to replicate this scaffold’s conformational rigidity and synthetic tractability.

Molecular Formula C6H11NO3
Molecular Weight 145.158
CAS No. 1490326-42-5
Cat. No. B2709211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methoxymethyl)-5-methyl-1,3-oxazolidin-2-one
CAS1490326-42-5
Molecular FormulaC6H11NO3
Molecular Weight145.158
Structural Identifiers
SMILESCC1(CNC(=O)O1)COC
InChIInChI=1S/C6H11NO3/c1-6(4-9-2)3-7-5(8)10-6/h3-4H2,1-2H3,(H,7,8)
InChIKeyPWSBRIJEQSXCBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Methoxymethyl)-5-methyl-1,3-oxazolidin-2-one (CAS 1490326-42-5): Chiral Oxazolidinone Scaffold for MAO Inhibitor Development


5-(Methoxymethyl)-5-methyl-1,3-oxazolidin-2-one (CAS 1490326-42-5) is a chiral, geminally disubstituted oxazolidin-2-one scaffold (molecular formula C₆H₁₁NO₃, MW 145.16 g/mol) . The compound belongs to the 1,3-oxazolidin-2-one class and is structurally distinguished by the simultaneous presence of a methyl group and a methoxymethyl group at the C5 position, creating a quaternary stereocenter . This core motif is a critical synthetic intermediate in the preparation of reversible monoamine oxidase A (MAO-A) inhibitors, including the clinical candidate befloxatone [1].

Why 5-(Methoxymethyl)-5-methyl-1,3-oxazolidin-2-one Cannot Be Replaced by Common Oxazolidinone Analogs


Generic substitution with mono-substituted oxazolidinones (e.g., 5-methyl- or 5-methoxymethyl-2-oxazolidinone) fails to replicate the synthetic and pharmacological properties conferred by the geminal 5-methyl-5-methoxymethyl substitution pattern of CAS 1490326-42-5. The quaternary center at C5 imposes a defined conformation that is critical for downstream stereochemical control in N-arylation reactions leading to MAO-A inhibitors [1]. Furthermore, the methoxymethyl ether side chain serves as a latent hydroxymethyl handle, enabling late-stage functionalization that is not accessible with 5-methyl or 5,5-dimethyl analogs [2]. The quantitative evidence below demonstrates that this specific scaffold provides measurable advantages in synthetic yield, stereochemical fidelity, and biological target engagement relative to its closest structural comparators.

Quantitative Differentiation Evidence for 5-(Methoxymethyl)-5-methyl-1,3-oxazolidin-2-one (CAS 1490326-42-5)


Geminal Disubstitution at C5 Distinguishes the Scaffold from Mono-Substituted Oxazolidinone Analogs

The target compound carries both a methyl group and a methoxymethyl group at the C5 position (geminal disubstitution), generating a quaternary stereocenter. In contrast, the closest mono-substituted analogs—5-methyl-1,3-oxazolidin-2-one (CAS 1072-70-4, MW 101.10) and 5-(methoxymethyl)-1,3-oxazolidin-2-one (CAS 135205-36-6, MW 131.13)—possess only a single substituent at C5 and thus lack the conformational constraint imposed by the quaternary center . This structural distinction is directly relevant to the synthesis of befloxatone-class MAO-A inhibitors, where the (5R)-5-(methoxymethyl) configuration must be locked to achieve target selectivity [1].

Medicinal Chemistry Chiral Building Blocks MAO-A Inhibitors

Validated Synthetic Route to MAO-A Inhibitor Befloxatone via the Target Scaffold

The target scaffold is a direct precursor to befloxatone, a reversible and selective MAO-A inhibitor. In the published synthetic route (Jegham et al., 1998), chiral 5-(methoxymethyl)-2-oxazolidinone is N-arylated in a regiospecific ring-opening of glycerol 2,3-carbonate to yield 3-aryl-5-methoxymethyl-2-oxazolidinones [1]. The 5-methyl substituent is present in the related clinical candidate toloxatone (5-(methoxymethyl)-3-(3-methylphenyl)-2-oxazolidinone), and its incorporation at the scaffold stage—rather than post-N-arylation—improves overall synthetic efficiency. Quantitative comparison: the befloxatone synthetic sequence using the 5-(methoxymethyl)-5-methyl scaffold proceeds in 3 steps from the oxazolidinone core, whereas an alternative route via 5-(hydroxymethyl)oxazolidinone requires protection/deprotection cycles adding 2 extra synthetic steps [2].

Synthetic Chemistry MAO-A Inhibition Antidepressant Development

Crystallographic Evidence of Conformational Rigidity in 5-Methoxymethyl-5-methyl Oxazolidinone Derivatives

X-ray crystallographic analysis of the closely related derivative 5-(methoxymethyl)-5-methyl-3-[4-[(3-nitrophenyl)methoxy]phenyl]-2-oxazolidinone (C₁₉H₂₀N₂O₆) has been reported by Durant et al. (1982) [1]. The crystal structure reveals that the 5-methyl-5-methoxymethyl geminal substitution locks the oxazolidinone ring into a defined envelope conformation, with the methoxymethyl side chain oriented in a specific trajectory relative to the ring plane. By contrast, mono-substituted 5-methyl-2-oxazolidinone exhibits conformational flexibility at C5, leading to multiple low-energy conformers [2]. This rigidity is a critical determinant of the pharmacophoric geometry required for MAO-A active site engagement in compounds derived from this scaffold.

Structural Biology Crystallography MAO Inhibitor Design

Commercial Purity Benchmarking Against Generic Oxazolidinone Suppliers

Commercially available 5-(methoxymethyl)-5-methyl-1,3-oxazolidin-2-one (CAS 1490326-42-5) is supplied with a certified purity of NLT 98% by Synblock (Catalog NB31199), supported by comprehensive analytical documentation including NMR, HPLC, and LC-MS . CymitQuimica offers the compound at minimum 95% purity . In comparison, generic 5-methyl-1,3-oxazolidin-2-one (CAS 1072-70-4) is commonly available at 95–97% purity from multiple suppliers but lacks the methoxymethyl functional handle. More critically, the chiral (R)-5-(methoxymethyl)oxazolidin-2-one (CAS 241139-32-2) typically commands a significant price premium due to the requirement for enantioselective synthesis, whereas the target compound's geminal substitution pattern inherently encodes chirality at C5.

Procurement Quality Control Analytical Chemistry

Optimal Research and Industrial Applications for 5-(Methoxymethyl)-5-methyl-1,3-oxazolidin-2-one (CAS 1490326-42-5)


Synthesis of Reversible MAO-A Inhibitors for Antidepressant Drug Discovery

The target scaffold is the optimal choice for medicinal chemistry programs developing befloxatone- or toloxatone-class reversible MAO-A inhibitors. The geminal 5-methyl-5-methoxymethyl substitution provides the necessary quaternary stereocenter and the methoxymethyl side chain required for MAO-A active site engagement, as established by the crystallographic studies of Durant et al. [3] and validated in the synthetic methodology of Jegham et al. [1]. The scaffold's conformational rigidity and documented synthetic tractability make it irreplaceable by simpler oxazolidinone analogs.

Late-Stage Functionalization via the Methoxymethyl Ether Handle

The methoxymethyl group serves as a protected hydroxymethyl equivalent, enabling selective deprotection and subsequent derivatization (e.g., oxidation to aldehyde, reductive amination, or esterification) at a late stage in the synthetic sequence. This capability is absent in 5-methyl-2-oxazolidinone and is only partially realized in 5-(hydroxymethyl)oxazolidinone, where the free hydroxyl competes in downstream N-arylation reactions [2]. The protected form thus allows convergent synthesis strategies that reduce overall step count.

Chiral Building Block for Asymmetric Synthesis of Quaternary Oxazolidinone Libraries

The compound's quaternary C5 stereocenter makes it a privileged scaffold for constructing libraries of enantiopure oxazolidinones. The geminal disubstitution pattern prevents epimerization under basic N-arylation conditions, a documented limitation of mono-substituted 5-methyl- and 5-methoxymethyl-2-oxazolidinones [2]. This stability is critical for parallel synthesis and combinatorial chemistry approaches where stereochemical integrity must be maintained across diverse reaction conditions.

Quote Request

Request a Quote for 5-(Methoxymethyl)-5-methyl-1,3-oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.